3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of bromophenyl, oxadiazole, and dihydropyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a bromophenyl hydrazide with a suitable nitrile oxide under controlled conditions.
Coupling with the dihydropyridazinone moiety: The oxadiazole intermediate is then coupled with a 3-methylphenyl dihydropyridazinone derivative using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl moiety, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and dihydropyridazinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to the presence of both oxadiazole and dihydropyridazinone rings in its structure. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGWVHGUGNRDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.